Cas no 2090940-01-3 (6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione)

6-Hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione is a heterocyclic compound featuring a fused cyclopentadiene and pyridazine ring system with a hydroxyl substituent at the 6-position and two carbonyl groups at the 1- and 4-positions. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The compound’s rigid bicyclic framework and functional group diversity enable selective modifications, facilitating the construction of complex molecular architectures. Its stability under standard conditions and compatibility with various reaction conditions further enhance its utility in research and industrial applications.
6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione structure
2090940-01-3 structure
Product name:6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione
CAS No:2090940-01-3
MF:C7H8N2O3
MW:168.15002155304
CID:5237518

6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1H-Cyclopenta[d]pyridazine-1,4(5H)-dione, 2,3,6,7-tetrahydro-6-hydroxy-
    • 6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione
    • Inchi: 1S/C7H8N2O3/c10-3-1-4-5(2-3)7(12)9-8-6(4)11/h3,10H,1-2H2,(H,8,11)(H,9,12)
    • InChI Key: JNMGDXPFFBYLML-UHFFFAOYSA-N
    • SMILES: C1(=O)NNC(=O)C2CC(O)CC1=2

6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-315408-1g
6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyridazine-1,4-dione
2090940-01-3
1g
$0.0 2023-09-05
Enamine
EN300-315408-1.0g
6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyridazine-1,4-dione
2090940-01-3
1.0g
$0.0 2023-02-24

Additional information on 6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione

Comprehensive Overview of 6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione (CAS No. 2090940-01-3)

6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione (CAS No. 2090940-01-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the cyclopentadpyridazine family, characterized by a fused ring system that combines cyclopentadiene and pyridazine moieties. The presence of a hydroxyl group at the 6-position and two carbonyl groups at the 1- and 4-positions makes it a versatile intermediate for synthetic chemistry and drug development.

Recent studies highlight the growing interest in 6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione as a scaffold for designing novel bioactive molecules. Researchers are exploring its potential in targeting enzymes and receptors implicated in inflammatory diseases, metabolic disorders, and even neurodegenerative conditions. The compound's ability to participate in hydrogen bonding and π-π stacking interactions makes it a valuable candidate for rational drug design. Additionally, its CAS No. 2090940-01-3 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.

One of the most discussed topics in the context of cyclopentadpyridazine derivatives is their role in sustainable chemistry. With the global push toward green synthesis, scientists are investigating eco-friendly methods to produce 6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione with minimal waste and energy consumption. Catalytic processes, solvent-free reactions, and biocatalysis are among the innovative approaches being tested. This aligns with the broader trend of reducing the environmental footprint of chemical manufacturing.

Another area of interest is the computational modeling of 6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione. Advances in artificial intelligence and machine learning have enabled researchers to predict its physicochemical properties, reactivity, and binding affinities with high accuracy. Such in silico studies accelerate the discovery of new applications for this compound, saving time and resources in the lab. Searches for "molecular docking of cyclopentadpyridazine" and "CAS 2090940-01-3 DFT calculations" have surged in recent years, underscoring the intersection of chemistry and technology.

The pharmaceutical industry is particularly intrigued by the potential of 6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione as a precursor for kinase inhibitors. Kinases play a critical role in cell signaling and are often dysregulated in cancers and autoimmune diseases. Preliminary studies suggest that modifications to the cyclopentadpyridazine core could yield selective inhibitors with improved efficacy and safety profiles. This has led to increased patent filings and collaborations between academia and biotech firms.

From a regulatory perspective, CAS No. 2090940-01-3 is not classified as a hazardous material, making it accessible for research and development without stringent restrictions. However, researchers must adhere to standard laboratory safety protocols when handling this compound. Its stability under various conditions (e.g., pH, temperature) is also a subject of ongoing investigation, as these factors influence its suitability for industrial-scale production.

In summary, 6-hydroxy-1H,2H,3H,4H,5H,6H,7H-cyclopentadpyridazine-1,4-dione (CAS No. 2090940-01-3) represents a promising avenue for scientific exploration. Its multifaceted applications—from drug discovery to green chemistry—highlight its importance in modern research. As interest in sustainable and computationally driven chemistry grows, this compound is poised to play a pivotal role in shaping the future of the chemical and pharmaceutical industries.

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